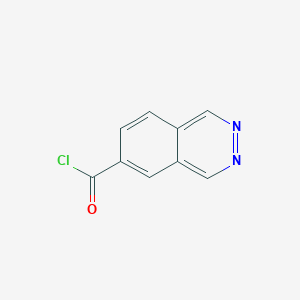

Phthalazine-6-carbonyl chloride

Description

Properties

CAS No. |

519141-62-9 |

|---|---|

Molecular Formula |

C9H5ClN2O |

Molecular Weight |

192.60 g/mol |

IUPAC Name |

phthalazine-6-carbonyl chloride |

InChI |

InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-4-11-12-5-8(7)3-6/h1-5H |

InChI Key |

DVRFDRYSYZXVTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1C(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Phthalazine 6 Carbonyl Chloride

Cyclization and Heterocycle Annulation Reactions

Intermolecular Cyclization with Bifunctional Reagents

Phthalazine-6-carbonyl chloride, as a reactive acyl chloride derivative of the phthalazine (B143731) scaffold, possesses the potential for engaging in intermolecular cyclization reactions with various bifunctional reagents. This reactivity would stem from the electrophilic nature of the carbonyl chloride group, making it susceptible to nucleophilic attack. Bifunctional reagents, containing two nucleophilic centers, can react with the acyl chloride to form an initial intermediate, which can then undergo an intramolecular cyclization to yield a new heterocyclic ring fused to or substituted on the phthalazine core.

While specific studies on the intermolecular cyclization of this compound are not extensively documented, the reactivity of acyl chlorides in general suggests that it would readily react with bifunctional nucleophiles such as hydrazines, hydroxylamines, and compounds containing both an amino and a hydroxyl or thiol group. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a hydrazide, which could then cyclize to form a triazolophthalazine derivative, as will be discussed in more detail in the subsequent section. Similarly, reaction with a bifunctional reagent containing an amino and a hydroxyl group could pave the way for the synthesis of oxazinophthalazine derivatives. The precise nature of the resulting fused heterocyclic system would be dictated by the structure of the bifunctional reagent and the reaction conditions employed.

Role in Friedel-Crafts Acylation

This compound has the potential to act as an acylating agent in Friedel-Crafts acylation reactions. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction is a classic method for introducing an acyl group onto an aromatic ring. wikipedia.org In this context, the phthalazine moiety would be part of the acyl group being attached to the aromatic substrate.

The general mechanism of Friedel-Crafts acylation involves the activation of the acyl chloride by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring of the substrate, leading to the formation of a new carbon-carbon bond and the corresponding aryl ketone. sigmaaldrich.com

The reaction using this compound would proceed as follows:

Formation of the acylium ion: this compound would react with a Lewis acid catalyst (e.g., AlCl₃) to form the phthalazine-6-yl-acylium ion.

Electrophilic aromatic substitution: An electron-rich aromatic compound (e.g., benzene (B151609), toluene) would then attack the acylium ion, leading to the formation of a 6-(aroyl)phthalazine.

The reactivity of the aromatic substrate in a Friedel-Crafts acylation is crucial. The reaction works best with activated aromatic rings (those with electron-donating groups) and is generally unsuccessful with deactivated rings (those with electron-withdrawing groups). wikipedia.org The phthalazine ring itself is an electron-deficient system, which would make it a poor substrate for a Friedel-Crafts reaction on the phthalazine core itself. However, in this case, the this compound is the reagent that acylates another aromatic compound.

While there are no specific examples in the searched literature of this compound being used in Friedel-Crafts acylations, its chemical structure strongly suggests its suitability for this type of transformation. The presence of the reactive carbonyl chloride group is the key feature that would enable it to participate in this important C-C bond-forming reaction. rsc.org The resulting 6-aroylphthalazine products could be of interest as intermediates for the synthesis of more complex molecules with potential biological activity.

Phthalazine 6 Carbonyl Chloride As a Versatile Synthetic Intermediate

Construction of Complex Phthalazine (B143731) Architectures

The primary utility of phthalazine-6-carbonyl chloride in constructing complex molecular architectures lies in its ability to react readily with nucleophiles. The carbonyl chloride moiety is an excellent electrophile, facilitating the formation of stable covalent bonds, most commonly amides and esters, upon reaction with amines and alcohols, respectively. This reaction serves as a powerful tool for linking the phthalazine core to other heterocyclic systems or functional groups, thereby building larger, more intricate molecules.

A significant application of this strategy is in the synthesis of fused heterocyclic systems, where the phthalazine ring is annulated with other rings like triazoles or pyrazoles. For instance, derivatives of 1-chloro-4-alkoxy phthalazine can be reacted with hydrazine (B178648) carboxylates to construct nih.govnih.govtriazolo[3,4-a]phthalazine structures. While this example uses a chloro-substituted phthalazine, the principle of using a reactive site to build complex architectures is analogous. The carbonyl chloride group offers a more direct and efficient handle for coupling reactions, allowing chemists to forge robust connections between the phthalazine platform and other molecular fragments, leading to the development of novel chemical entities with unique three-dimensional shapes and properties.

Precursor for the Synthesis of Functionalized Organic Materials

The application of this compound as a monomer or precursor for the synthesis of functionalized organic materials such as polymers, dyes, or electronic materials is not extensively documented in current scientific literature. The research focus for this and structurally similar phthalazine derivatives has been overwhelmingly concentrated on the synthesis of discrete small molecules for pharmaceutical applications rather than macromolecular materials.

Intermediate in the Development of Pharmacologically Relevant Scaffolds

The phthalazine core is a well-established pharmacophore in medicinal chemistry, forming the structural basis for numerous therapeutic agents. nih.gov Phthalazine derivatives have been reported to exhibit a wide range of biological activities, including anticonvulsant, antihypertensive, antitumor, and anti-inflammatory properties. longdom.orgderpharmachemica.com this compound serves as a key building block in the synthesis of these pharmacologically relevant scaffolds, particularly in the development of targeted cancer therapies.

One of the most significant applications of phthalazine-based compounds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov PARP is a family of enzymes critical for DNA repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The phthalazinone moiety is a cornerstone of several potent PARP inhibitors, including the FDA-approved drug Olaparib. nih.govekb.eg Synthetic routes to these inhibitors often involve the creation of an amide bond between the phthalazine core and other fragments, a reaction for which this compound is an ideal starting material. ekb.eg

Table 1: Representative Phthalazine-Based PARP1 Inhibitors and Their Activity

| Compound | Target | Biological Activity (IC₅₀) |

|---|---|---|

| Olaparib | PARP1 | Potent inhibitor used in cancer therapy |

| Compound 23 (analogue) | PARP1 | High anti-proliferative activity against BRCA2-deficient cells |

| LG-12 (9k) | PARP1 | Potent enzymatic and cellular inhibitory activity |

This table presents examples of pharmacologically active compounds containing the phthalazine scaffold. IC₅₀ is the half maximal inhibitory concentration.

In addition to PARP inhibition, phthalazine derivatives are being actively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgresearchgate.net VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. By inhibiting this receptor, the tumor's blood supply can be disrupted. The synthesis of these anti-angiogenic agents often involves coupling the phthalazine scaffold to biarylamide or biarylurea tails. rsc.orgresearchgate.net this compound is a suitable intermediate for creating the necessary amide linkage to these tail fragments, highlighting its versatility in generating diverse and potent pharmacological agents.

Table 2: Phthalazine Derivatives as Potential VEGFR-2 Inhibitors

| Compound Series | Target | Reported Activity |

|---|---|---|

| Dipeptide Derivative (12b) | VEGFR-2 | 95.2% inhibition (IC₅₀ = 17.8 μM) |

| Hydrazone Derivative (13c) | HCT-116 cells | Potent cytotoxicity (IC₅₀ = 0.64 μM) |

| Hydrazide Derivative (9c) | HCT-116 cells | Potent cytotoxicity (IC₅₀ = 1.58 μM) |

This table summarizes the activity of novel synthesized phthalazine derivatives against cancer cells and the VEGFR-2 target. rsc.org

The phthalazine framework has also been incorporated into compounds designed as anticonvulsants and inhibitors of other enzymes, further cementing its status as a privileged scaffold in drug discovery. derpharmachemica.com The ability to readily synthesize and modify these structures using reactive intermediates like this compound is crucial for the continued exploration and development of new and improved medicines. nih.gov

Structural Elucidation and Spectroscopic Characterization Methodologies

Infrared (IR) Spectroscopy for Carbonyl and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in Phthalazine-6-carbonyl chloride, with a particular focus on the carbonyl (C=O) group of the acid chloride and the characteristic vibrations of the phthalazine (B143731) ring system.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the C=O stretching vibration of the acyl chloride functional group. Generally, the C=O stretch for acid chlorides appears in a higher frequency region compared to other carbonyl compounds, typically between 1770 and 1820 cm⁻¹. This is due to the inductive effect of the electronegative chlorine atom, which strengthens the carbonyl double bond.

In addition to the carbonyl peak, the IR spectrum would display absorptions characteristic of the aromatic phthalazine moiety. These include C-H stretching vibrations of the aromatic ring, which typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings are expected to produce a series of bands in the 1400-1650 cm⁻¹ region. Furthermore, C-H in-plane and out-of-plane bending vibrations would be observable in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1770 - 1820 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aromatic C=C and C=N | Stretch | 1400 - 1650 | Medium to Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

| Aromatic C-H | Bending (out-of-plane) | 700 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the protons on the phthalazine ring. The chemical shifts (δ) of these protons are influenced by their electronic environment, including the deshielding effects of the electronegative nitrogen atoms and the carbonyl chloride group.

The protons on the benzene portion of the phthalazine ring would likely appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns (J values) would depend on the substitution pattern and would require detailed analysis to assign each proton to its specific position. The protons on the pyridazine (B1198779) ring of the phthalazine system are expected to be significantly deshielded due to the adjacent nitrogen atoms, likely resonating at even lower fields (higher ppm values).

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in this compound. The most downfield signal is expected to be that of the carbonyl carbon of the acid chloride group, typically appearing in the range of δ 160-180 ppm due to the strong deshielding effect of the double-bonded oxygen and the chlorine atom.

The carbon atoms of the phthalazine ring will resonate in the aromatic region, generally between δ 120 and 160 ppm. The carbons directly bonded to the nitrogen atoms will be shifted further downfield. The specific chemical shifts will provide a carbon map of the molecule, confirming the connectivity and substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Aromatic Protons (Phthalazine Ring) | 7.5 - 9.5 |

| ¹³C NMR | |

| Carbonyl Carbon (C=O) | 160 - 180 |

| Aromatic Carbons (Phthalazine Ring) | 120 - 160 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structural features through analysis of its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the exact mass of the molecule. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the carbonyl chloride group (-COCl) or a chlorine radical (Cl•), leading to the formation of stable fragment ions. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | Calculated based on molecular formula |

| [M-Cl]⁺ | Loss of Chlorine | M - 35/37 |

| [M-COCl]⁺ | Loss of Carbonyl chloride | M - 63/65 |

| [C₈H₅N₂]⁺ | Phthalazinyl cation | 129.05 |

Advanced Crystallographic Techniques for Solid-State Structure Determination

For a successful X-ray crystallographic study, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. This would confirm the planar structure of the phthalazine ring system and provide exact geometric parameters for the carbonyl chloride group and its orientation relative to the ring. The crystallographic data would also reveal intermolecular interactions, such as stacking, which govern the packing of the molecules in the crystal lattice. chemicalbook.com

Computational and Theoretical Investigations of Phthalazine 6 Carbonyl Chloride and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of phthalazine (B143731) derivatives. DFT calculations allow for the determination of various electronic parameters that are crucial for elucidating chemical reactivity and kinetic stability.

Studies on phthalazine derivatives have utilized DFT to calculate key electronic properties. For instance, in a study of phthalazine hydrazone derivatives, DFT was employed to examine their electronic structure and stability, with a focus on their capacity to donate electrons and scavenge free radicals researchgate.net. Such calculations provide a foundational understanding of the intrinsic electronic characteristics of the phthalazine core, which can be extrapolated to understand the behavior of Phthalazine-6-carbonyl chloride.

The primary goal of these DFT studies is often to correlate the electronic structure with observed chemical behavior. By calculating properties such as molecular electrostatic potentials (MEPS), researchers can predict the most likely sites for electrophilic and nucleophilic attack. For example, in one study, MESP plots were calculated to identify chemically reactive binding sites nih.gov. The negative electrostatic potential regions, often localized over electronegative atoms like oxygen and nitrogen, indicate sites susceptible to electrophilic attack nih.gov. This information is critical for understanding the reactivity of the carbonyl chloride group in this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.

In the study of phthalazine derivatives, FMO analysis is a key component of computational investigations. The HOMO and LUMO energies, along with the HOMO-LUMO gap, are calculated to provide insights into the molecule's reactivity and stability researchgate.net. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO nih.gov.

The distribution of the HOMO and LUMO across the molecule is also informative. The regions of the molecule where the HOMO is localized are likely to be the sites of nucleophilic attack, while the LUMO distribution indicates electrophilic sites. This analysis is fundamental to predicting how this compound and its derivatives will interact with other reagents.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phthalazine Derivative A | -6.25 | -1.89 | 4.36 |

| Phthalazine Derivative B | -6.54 | -2.11 | 4.43 |

| Phthalazine Derivative C | -6.18 | -1.95 | 4.23 |

Elucidation of Reaction Mechanisms and Transition State Structures

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the provided search results, the reactivity of the broader class of phthalazine derivatives offers significant clues. The synthesis of various phthalazine derivatives inherently involves the elucidation of reaction pathways.

For instance, the synthesis of phthalazinones often begins with the reaction of phthalic anhydrides with hydrazine (B178648) hydrate (B1144303) . Subsequent reactions, such as chlorination using phosphorus oxychloride, introduce reactive functional groups that can be further modified nih.govnih.gov. The carbonyl chloride group in this compound is a highly reactive moiety, susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and active methylene (B1212753) compounds.

Computational chemistry can play a vital role in understanding these transformations by modeling the reaction pathways and identifying the transition state structures. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the factors that control product formation. For example, the cyclization of 2-acyl benzoic acids with hydrazines to form phthalazin-1-ones is a key reaction that could be computationally modeled to understand its mechanism in detail .

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is intimately linked to its reactivity and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For substituted phthalazine derivatives, the orientation of the substituents can significantly impact the molecule's properties.

A physicochemical study on 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one revealed important conformational and electronic characteristics mdpi.comnih.govresearchgate.net. Such studies often involve calculating potential energy curves for the rotation around key single bonds. By systematically varying the torsional angles and calculating the corresponding energy, the minimum energy conformations can be identified. These calculations can reveal the preferred spatial arrangement of substituents on the phthalazine ring system.

In the case of this compound, the orientation of the carbonyl chloride group relative to the phthalazine ring would be a key conformational feature. The planarity of the phthalazine ring system can also be influenced by bulky substituents, leading to different conformational isomers. Understanding these stereochemical aspects is crucial, as different conformers can exhibit different reactivity and binding affinities in biological systems.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule (ligand) might interact with a biological target, typically a protein.

Numerous molecular docking studies have been performed on phthalazine derivatives to understand their binding interactions with various protein targets, without necessarily focusing on the biological outcomes. These studies provide valuable information about the types of non-covalent interactions that govern the binding process.

For example, docking studies of phthalazine derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown that the phthalazine ring can form hydrogen bonds with key amino acid residues in the ATP binding domain, such as Cys919 nih.gov. The substituents on the phthalazine ring often occupy hydrophobic grooves, forming lipophilic interactions with residues like Asp1046, Cys1045, and Ile888 nih.gov.

Similarly, docking studies of chlorophthalazine derivatives with Poly (ADP-ribose) polymerase-1 (PARP-1) and other derivatives with the Epidermal Growth Factor Receptor (EGFR) have highlighted the importance of hydrogen bonding and hydrophobic interactions in achieving a stable binding mode tandfonline.comresearchgate.net. The binding scores obtained from these docking simulations can provide a qualitative measure of the binding affinity.

| Phthalazine Derivative | Protein Target | Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 1 | VEGFR-2 | -9.5 | Cys919, Asp1046, Glu885 |

| Derivative 2 | PARP-1 | -8.7 | Gly863, Ser904, Arg878 |

| Derivative 3 | EGFR | -10.2 | Met793, Lys745, Thr790 |

These computational studies, while often focused on derivatives, provide a strong foundation for understanding the chemical and physical properties of this compound itself. The insights gained from DFT, FMO analysis, conformational studies, and molecular docking are crucial for predicting its reactivity and guiding the design of new molecules with desired properties.

Future Research Directions and Perspectives

Exploration of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of complex organic molecules, including phthalazine (B143731) derivatives. Future research will likely concentrate on developing environmentally benign methods for the production of Phthalazine-6-carbonyl chloride and its precursors. This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Key areas of interest include:

Solvent-Free Reactions: The development of solvent-free or solid-state reactions minimizes the use of volatile organic compounds, which are often hazardous and difficult to recycle. researchgate.netmdpi.com Microwave-assisted synthesis under solvent-free conditions has already shown promise for the creation of related phthalazine structures and could be adapted for this compound. researchgate.net

Alternative Energy Sources: Utilizing alternative energy sources like microwave irradiation and ultrasound can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts, such as silica (B1680970) sulfuric acid or montmorillonite (B579905) clays, can significantly reduce waste and the cost of synthesis. researchgate.netlongdom.org Research into novel, efficient, and reusable catalysts for the key steps in this compound synthesis is a promising direction.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Future synthetic strategies will aim to improve the atom economy of each step leading to this compound. mdpi.com

A notable example of a green approach in the broader context of phthalazine synthesis involves the one-pot, three-component condensation reaction using reusable catalysts under solvent-free conditions, which has been successful in producing 2H-indazolo[2,1-b]phthalazine-triones. longdom.org Another method utilizes ionic liquids as a recyclable catalyst and solvent for the efficient, non-toxic, and environmentally friendly synthesis of phthalazine derivatives. google.com

Development of Highly Selective and Efficient Derivatization Reactions

This compound is a valuable intermediate due to the reactivity of its acid chloride group, which allows for a wide range of derivatization reactions. Future research will focus on developing highly selective and efficient methods to introduce diverse functional groups, thereby expanding the accessible chemical space for drug discovery and materials science.

Priorities in this area include:

Chemoselective Reactions: Developing reactions that selectively target the carbonyl chloride group in the presence of other reactive sites on the phthalazine core or on other parts of the molecule is crucial for the synthesis of complex derivatives.

Catalytic Methods: The use of catalysts to promote derivatization reactions can lead to milder reaction conditions, higher yields, and improved selectivity. This includes the exploration of metal-catalyzed cross-coupling reactions and organocatalysis.

Novel Coupling Partners: Investigating a broader range of nucleophiles to react with the acid chloride will lead to the creation of novel amides, esters, and other derivatives with unique properties. This includes the use of complex amines, alcohols, and other functionalized molecules. For instance, the synthesis of various phthalazine derivatives has been achieved through reactions with hydrazides and subsequent modifications. nih.govrsc.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. springerprofessional.deresearchgate.net The integration of this compound synthesis and its derivatization into continuous flow systems is a key area for future development.

Future research in this domain will likely involve:

Development of Flow Reactors: Designing and optimizing flow reactors specifically for the synthesis of this compound and its derivatives will be a primary focus. researchgate.netdurham.ac.uk This includes the use of packed-bed reactors with immobilized catalysts or reagents. durham.ac.uk

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques to monitor reaction progress in real-time will enable precise control over reaction parameters and facilitate rapid optimization. durham.ac.uk

Automated Synthesis Platforms: Combining flow chemistry with robotic systems can create fully automated platforms for the synthesis and purification of a library of this compound derivatives. researchgate.net This would significantly accelerate the drug discovery process by enabling high-throughput synthesis and screening. The successful application of flow chemistry to the synthesis of other heterocyclic compounds demonstrates its potential in this area. springerprofessional.deapple.commdpi.com

Design of Novel Chemical Libraries for Diverse Applications

The phthalazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.govnih.gov this compound serves as an excellent starting point for the construction of diverse chemical libraries for screening against various biological targets.

Future efforts will be directed towards:

Structure-Based Drug Design: Utilizing the known three-dimensional structures of biological targets to design and synthesize focused libraries of phthalazine derivatives with a higher probability of binding and exhibiting the desired biological activity. nih.govekb.egekb.eg

Diversity-Oriented Synthesis: Employing synthetic strategies that generate a wide range of structurally diverse molecules from a common starting material like this compound. This approach increases the chances of discovering novel biological activities.

Fragment-Based Drug Discovery: Using smaller, simpler fragments derived from this compound to screen for binding to a biological target. Promising fragments can then be elaborated into more potent lead compounds.

For example, various phthalazine-based compounds have been designed and synthesized as potential anticancer agents, targeting enzymes like VEGFR-2. nih.govnih.gov The strategic design of libraries based on the this compound core can build upon these findings to explore new therapeutic areas.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic organic chemistry offers a powerful paradigm for accelerating the discovery and development of new molecules. nih.gov This synergy will be crucial for unlocking the full potential of this compound and its derivatives.

Future research will leverage:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to understand the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives. nih.gov This can aid in predicting reaction outcomes and designing molecules with desired electronic properties.

Molecular Docking and Dynamics Simulations: Using computational models to predict the binding affinity and mode of interaction of phthalazine derivatives with biological targets. nih.govekb.egekb.egnih.gov This can help prioritize compounds for synthesis and biological testing.

In Silico ADME/Tox Prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds before they are synthesized. This can help to de-risk the drug development process by identifying potential liabilities early on.

Recent studies have already demonstrated the successful application of these synergistic approaches in the design and evaluation of novel phthalazine-based compounds with promising biological activities. rsc.orgnih.gov

Q & A

Q. How can computational modeling predict reactivity trends of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots. Compare activation energies for reactions with amines vs. alcohols. Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order rate constants) and Hammett plots .

Q. What strategies resolve contradictions in reported yields for this compound derivatives?

- Methodological Answer : Systematically test variables: (1) Catalyst loading (e.g., DMAP vs. pyridine); (2) Solvent polarity (DMF vs. THF); (3) Temperature gradients. Use Design of Experiments (DoE) to identify critical factors. Publish raw data (e.g., yield vs. time curves) to enable meta-analysis .

Q. How do steric and electronic effects influence the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Conduct competitive reactions with substituted nucleophiles (e.g., para- vs. ortho-substituted anilines). Analyze regioselectivity via NMR (if fluorinated analogs are used) or X-ray crystallography. Correlate results with Hammett σ values or Mayr’s electrophilicity parameters .

Safety and Experimental Design

Q. What engineering controls are essential for safe handling of this compound in aerosol-generating procedures?

- Methodological Answer : Use fume hoods with face velocity ≥0.5 m/s and closed-system reactors (e.g., Schlenk lines). Pair with respirators (NIOSH-approved N95) if ventilation is inadequate. Monitor airborne concentrations via gas chromatography (GC) with FID detection .

Q. How should researchers design protocols to minimize hydrolysis during kinetic studies of this compound?

- Methodological Answer : Pre-dry glassware at 120°C for 2 hours. Use molecular sieves (3Å) in reaction solvents and conduct reactions under anhydrous conditions (water content <50 ppm via Karl Fischer titration). Quench aliquots at timed intervals with dry methanol and analyze immediately by HPLC .

Data Interpretation and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies of this compound derivatives?

Q. How can researchers reconcile discrepancies between computational predictions and experimental outcomes for this compound reactivity?

- Methodological Answer : Re-optimize computational models using experimental data (e.g., transition-state geometries from kinetic isotope effects). Perform sensitivity analyses to assess parameter robustness. Publish negative results to refine future models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.